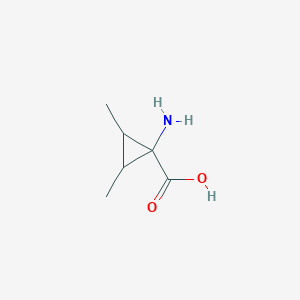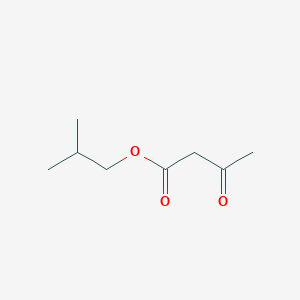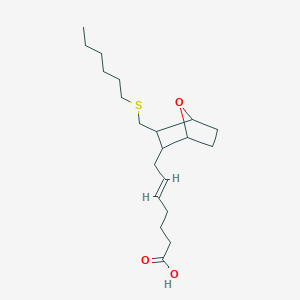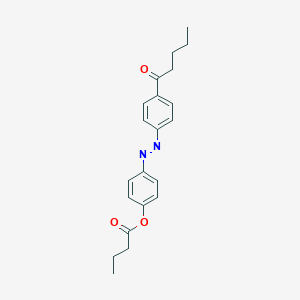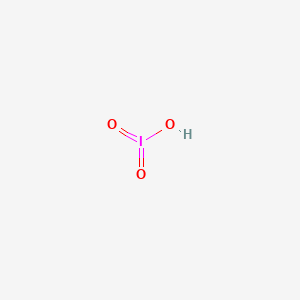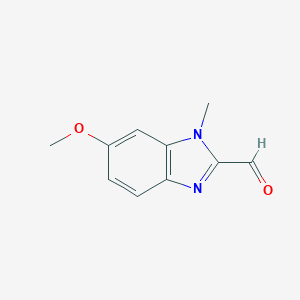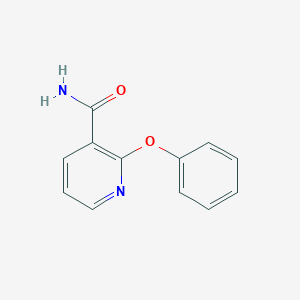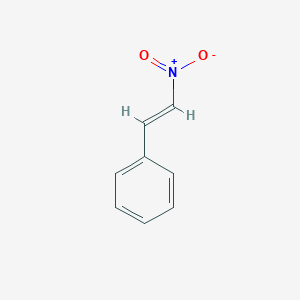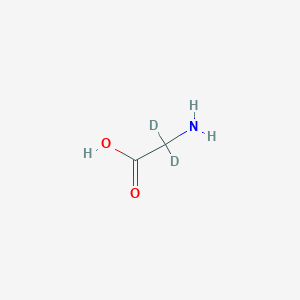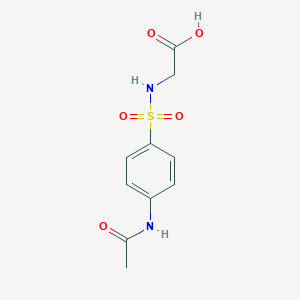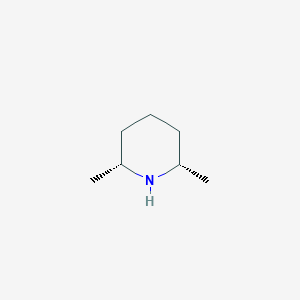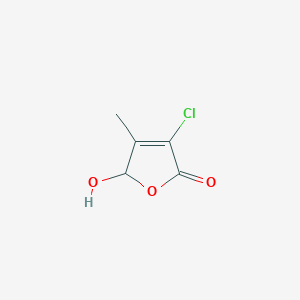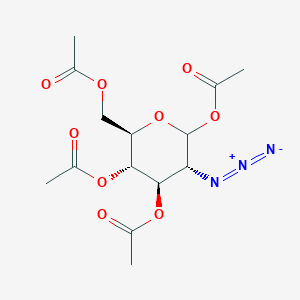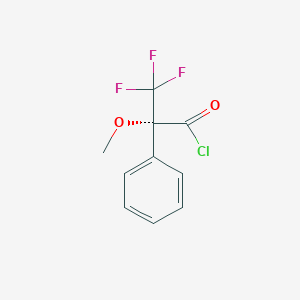
(R)-(-)-α-méthoxy-α-(trifluorométhyl)phénylacetyl chlorure
Vue d'ensemble
Description
Applications De Recherche Scientifique
®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride is extensively used in scientific research for chiral derivatization. Its applications span various fields:
Chemistry: Used in the determination of enantiomeric purity of chiral compounds through NMR spectroscopy.
Biology: Employed in the analysis of chiral biomolecules.
Medicine: Utilized in the synthesis of chiral pharmaceuticals.
Industry: Applied in the production of high-purity chiral intermediates for various industrial processes.
Mécanisme D'action
Target of Action
The primary target of ®-(-)-MTPA-Cl is chiral centers in organic molecules, specifically secondary alcohols and α-tertiary amines . The compound is used as a chiral derivatizing agent , which means it reacts with these targets to form diastereomers . These diastereomers can then be analyzed to determine the absolute configuration of the original chiral center .
Mode of Action
®-(-)-MTPA-Cl interacts with its targets through a process known as derivatization . In this process, the compound forms a covalent bond with the chiral center of the target molecule, resulting in a new compound known as a diastereomer . The formation of these diastereomers allows for the determination of the absolute configuration of the chiral center .
Biochemical Pathways
The biochemical pathways affected by ®-(-)-MTPA-Cl are primarily those involved in the synthesis and metabolism of chiral compounds . By forming diastereomers with chiral centers, ®-(-)-MTPA-Cl can provide valuable information about the structure and configuration of these compounds . This can have downstream effects on our understanding of the biochemical pathways in which these compounds are involved.
Pharmacokinetics
For example, it has a boiling point of 213-214 °C and a density of 1.35 g/mL at 25 °C , which can influence its handling and storage. It is typically stored at -20°C .
Result of Action
The primary result of ®-(-)-MTPA-Cl’s action is the formation of diastereomers with chiral centers . These diastereomers can then be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The differences in the NMR spectra of the diastereomers can provide information about the absolute configuration of the original chiral center .
Action Environment
The action of ®-(-)-MTPA-Cl can be influenced by various environmental factors. For example, the reaction with chiral centers is typically carried out in an organic solvent . The choice of solvent can impact the reaction rate and the stability of the resulting diastereomers . Additionally, the reaction is typically carried out under controlled temperature conditions to ensure optimal reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride typically involves the reaction of ®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid+SOCl2→(R)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride primarily undergoes substitution reactions due to the presence of the reactive acyl chloride group. It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Alcohols: The reaction with alcohols typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Amines: The reaction with amines can proceed under mild conditions, often at room temperature, to form the corresponding amides.
Major Products
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride: The enantiomer of ®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, used for similar applications but with opposite stereochemistry.
®-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid: The corresponding acid form, used in the synthesis of the acyl chloride.
Uniqueness
®-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride is unique due to its high enantiomeric purity and its ability to form stable diastereomers with a wide range of chiral substrates. This makes it an invaluable tool in stereochemical analysis and chiral synthesis .
Propriétés
IUPAC Name |
(2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAORVUMOXXAMPL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@](C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39637-99-5 | |
| Record name | (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039637995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride [for Determination of the optical purity of Alcohols and Amines] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-METHOXY-.ALPHA.-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE, (R)-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81UT10UHV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (R)-(-)-MTPA-Cl in analytical chemistry?
A1: (R)-(-)-MTPA-Cl is primarily used for the determination of enantiomeric excess (ee) and absolute configuration of chiral compounds, especially alcohols and amines [, , , , ]. It achieves this by reacting with the target chiral compound to form diastereomeric esters or amides, which can then be separated and analyzed using chromatographic techniques like GC-MS [, , , ].
Q2: Can you explain how the use of (R)-(-)-MTPA-Cl helps distinguish between enantiomers of a chiral compound?
A2: Enantiomers, being mirror images of each other, possess identical physical and chemical properties, making their separation and analysis challenging. (R)-(-)-MTPA-Cl, being chiral itself, reacts with a racemic mixture of enantiomers to form diastereomeric derivatives. Unlike enantiomers, diastereomers have distinct physical and chemical properties, allowing for their separation and quantification using techniques like GC or HPLC [, , , ]. By analyzing the ratio of these diastereomeric derivatives, the enantiomeric composition of the original sample can be determined.
Q3: The provided research papers mention the use of (R)-(-)-MTPA-Cl in analyzing various compounds like fatty acids, amphetamines, and even complex terpenes. Could you elaborate on its versatility?
A3: (R)-(-)-MTPA-Cl’s versatility stems from its ability to react with a broad range of functional groups, particularly alcohols and amines. This allows for its application in diverse fields. For instance, in food chemistry, it helps analyze the enantiomeric composition of 2- and 3-hydroxy fatty acids, potentially serving as markers for authenticity control in food products like cheese []. In forensic science, it facilitates the chiral separation and quantification of amphetamine-type stimulants in urine samples, distinguishing between illicit drug use and consumption through legal medications [, ]. Furthermore, it aids in identifying "synthetic" and "semi-synthetic" borneol products by resolving isoborneol and its isomers through derivatization followed by GC/MS analysis [].
Q4: Are there any precautions researchers should be aware of when using (R)-(-)-MTPA-Cl for chiral analysis?
A4: One crucial aspect highlighted in the research is the potential for misinterpretation of absolute configuration when using commercially available (R)-(-)-MTPA-Cl. While the Mosher ester derivative (MTPAOR) has the same absolute configuration as the precursor Mosher acid (MTPAOH), it is the opposite of the Mosher acid chloride (MTPA-Cl) []. Therefore, researchers must account for this inversion when deducing the absolute configuration of the original analyte.
Q5: What analytical techniques are commonly employed to analyze the diastereomeric derivatives formed after reacting with (R)-(-)-MTPA-Cl?
A5: Gas chromatography coupled with electron capture negative-ion mass spectrometry (GC/ECNI-MS) is frequently used to analyze the MTPA derivatives [, ]. This technique offers high sensitivity and selectivity, allowing for the detection and quantification of trace amounts of diastereomers. Additionally, high-performance liquid chromatography (HPLC) is also employed, offering advantages in separating and analyzing thermally labile compounds [].
Q6: The research papers highlight the importance of analytical method validation. What are some key parameters considered when validating methods using (R)-(-)-MTPA-Cl?
A6: Validation of analytical methods employing (R)-(-)-MTPA-Cl involves assessing parameters like linearity, accuracy, precision, sensitivity (LOD and LOQ), and specificity. This ensures the reliability and reproducibility of the analytical data generated []. For instance, in the analysis of amphetamine-type stimulants, validated methods demonstrate good linearity, high sensitivity, and acceptable precision, enabling accurate quantification of these compounds in complex matrices like urine [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


